果糖基甘氨酸

描述

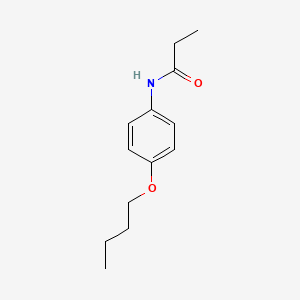

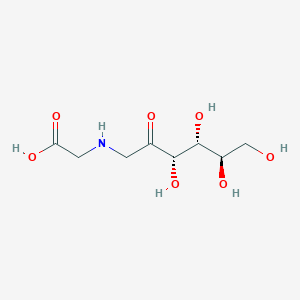

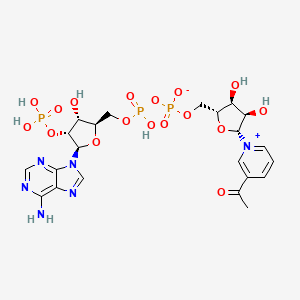

Fructosyl-glycine is a compound with the molecular formula C8H15NO7 . It is also known as {[(3S,4R,5R)-3,4,5,6-Tetrahydroxy-2-oxohexyl]amino}acetic acid . It is related to fructoselysine, which is an Amadori adduct of glucose to lysine .

Synthesis Analysis

A modified procedure has been developed for the synthesis and isolation of fructosyl-glycine . This synthesized fructosyl-glycine can be used for studying its metabolism in mammals as well as for estimating fructose-amino acids in biological fluids . Another study suggests that the optimal conditions for synthesizing Fructosyl-glycine compounds are a reaction time of 0.9 hours, a reaction temperature of 79°C, and a glucose to glycine molar ratio of 3.25:1 .

Molecular Structure Analysis

The molecular structure of fructosyl-glycine is complex, with three defined stereocentres . The average mass of fructosyl-glycine is 237.207 Da, and its monoisotopic mass is 237.084854 Da .

Chemical Reactions Analysis

In the early stages of glycation, a free amino group reversibly reacts with the sugar to produce a Schiff base that may then undergo an essentially irreversible Amadori rearrangement producing Amadori products such as fructosyl amino acid (FA) .

Physical And Chemical Properties Analysis

Fructosyl-glycine is generally water-soluble and can be easily extracted in hot water . Enzymatic degradation of inulin relies on an endo-inulinase that produces fructooligosaccharides with a degree of polymerization of 2–7 .

科学研究应用

Metal Ion Complexation

果糖基甘氨酸在金属离子络合中发挥作用。O'Brien和Morrissey(1997年)报告称果糖基甘氨酸与锌形成络合物,但与钙不形成。他们观察到质子化的变化,这可能解释了果糖基甘氨酸对锌的亲和力较甘氨酸(O'Brien & Morrissey, 1997)低的现象。

酶的热稳定性

Sakaue和Kajiyama(2003年)专注于果糖氨基酸氧化酶的热稳定性,其突变导致在较高温度下稳定性增强。这种改变的酶在糖尿病的诊断中可能有益(Sakaue & Kajiyama, 2003)。

真菌酶和糖基化蛋白质测定

Yoshida等人(1995年)在几个真菌属中发现果糖氨基酸氧化酶。这种酶可用于测定糖尿病患者血样中的糖基化蛋白质(Yoshida et al., 1995)。

糖基化蛋白质的生物传感

Ferri等人(2009年)回顾了用于糖基化蛋白质的生物传感技术的进展,特别是利用果糖氨基酸氧化酶检测糖基化的血红蛋白A1c。这项技术被视为糖尿病管理中传统检测方法的有吸引力的替代方案(Ferri et al., 2009)。

糖基化终产物筛查

Thornalley等人(2003年)使用液相色谱联用串联质谱检测法测量早期糖基化加合物果糖-赖氨酸和其他高级糖基化终产物的浓度,突出了它们在蛋白质的生理修饰中的重要性,以及在糖尿病和尿毒症中的潜在影响(Thornalley et al., 2003)。

糖基化蛋白质生物传感器的开发

Kameya等人(2015年)讨论了用于糖基化蛋白质的生物传感系统的开发,这可能导致对这些蛋白质高度敏感且无需蛋白水解的生物传感系统(Kameya et al., 2015)。

果糖胺的结构和临床用途

Armbruster(1987年)解释说果糖胺在血清中的浓度反映了糖尿病患者血糖控制的程度,为临床评估提供了一种快速、经济、准确的方法(Armbruster, 1987)。

提高真菌酶的热稳定性

Hirokawa等人(2008年)进行了一项研究,旨在提高果糖肽氧化酶的热稳定性,这对于临床诊断尤其是确定类似血红蛋白A1c的糖蛋白质至关重要(Hirokawa et al., 2008)。

安全和危害

未来方向

Future research is expected to lead to the next generation of convenient, simple, and economical sensors for glycated protein, ideally suited for point-of-care treatment and self-monitoring applications . Also, the microbial potential for FOS production through enzymes with fructosyltransferase activity and the modulation of FOS production yields by exogenous stimuli and endogenous modifications are areas of interest .

属性

IUPAC Name |

2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO7/c10-3-5(12)8(16)7(15)4(11)1-9-2-6(13)14/h5,7-10,12,15-16H,1-3H2,(H,13,14)/t5-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGUYJMQMTNJNFS-LPBLVHEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)CNCC(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C(=O)CNCC(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196101 | |

| Record name | Fructosyl-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fructosyl-glycine | |

CAS RN |

4429-05-4 | |

| Record name | N-(1-Deoxy-D-fructos-1-yl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4429-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fructosyl-glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004429054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fructosyl-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3,5-dimethyl-1-[(4-methylphenyl)methyl]-4-pyrazolyl]-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]thio]acetamide](/img/structure/B1227686.png)

![N-(3-chlorophenyl)-4-[4-(3-methoxyphenyl)-2-thiazolyl]-1-piperazinecarbothioamide](/img/structure/B1227688.png)

![1,3-Dimethyl-5-[(1-methyl-2-pyrrolidinylidene)ethylidene]-2-thioxoimidazolidine-4-one](/img/structure/B1227692.png)